N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide
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Overview
Description
N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide is an organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of nitro groups to the phenyl rings through nitration reactions using nitric acid and sulfuric acid.
Furyl Group Introduction: Formation of the furyl group through cyclization reactions involving furan derivatives.
Amide Formation: Coupling of the nitrophenyl and furyl groups with a propanamide backbone using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Nitric acid, sulfuric acid.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amine derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: May serve as a lead compound for developing new pharmaceuticals.
Industry: Possible applications in materials science and as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-nitrophenyl)-3-[5-(2-nitrophenyl)-2-furyl]propanamide
- N-(3-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide
- N-(2-nitrophenyl)-3-[5-(4-nitrophenyl)-2-furyl]propanamide
Uniqueness
N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide is unique due to its specific arrangement of nitrophenyl and furyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H15N3O6
- Molecular Weight : 381.34 g/mol
- IUPAC Name : N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide
The compound features nitrophenyl and furyl groups, which are known to influence its reactivity and biological interactions.
The biological activity of this compound is likely mediated through interactions with various molecular targets, including enzymes and receptors. The nitro groups may participate in redox reactions, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules.
Biological Activities
Research indicates that this compound exhibits several bioactivities:
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibition of cell proliferation in A-431 and Jurkat cell lines, with IC50 values lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Properties : The presence of nitro groups has been associated with enhanced antibacterial activity. Studies suggest that related compounds exhibit greater efficacy against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes .
Case Studies and Research Findings
- Cytotoxicity Studies : In one study, various nitro-substituted compounds were tested for their ability to inhibit the growth of cancer cells. The results indicated that the introduction of nitro groups significantly enhanced the cytotoxic potential against multiple cancer lines, suggesting a structure-activity relationship (SAR) where electron-withdrawing groups improve activity .
- Mechanistic Insights : Molecular dynamics simulations have been employed to understand how these compounds interact with target proteins. For example, hydrophobic interactions were identified as crucial for binding affinity, while the presence of specific substituents was found to modulate activity against cancer cells .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C19H15N3O6 | Contains nitrophenyl and furyl groups | Anticancer, Antimicrobial |
N-(3-nitrophenyl)-3-[5-(4-nitrophenyl)-2-furyl]propanamide | C19H15N3O6 | Similar structure but different substituents | Potentially similar activities |
N-(4-nitrophenyl)-3-[5-(2-nitrophenyl)-2-furyl]propanamide | C19H15N3O6 | Variation in phenyl substitutions | Under investigation for biological effects |
Properties
CAS No. |
853329-63-2 |
---|---|
Molecular Formula |
C19H15N3O6 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C19H15N3O6/c23-19(20-16-6-1-2-7-17(16)22(26)27)11-9-15-8-10-18(28-15)13-4-3-5-14(12-13)21(24)25/h1-8,10,12H,9,11H2,(H,20,23) |
InChI Key |
XXLOQURNQQLOFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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